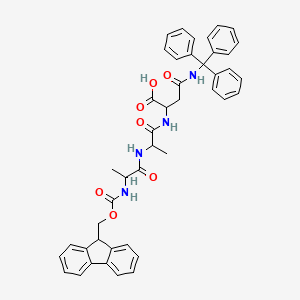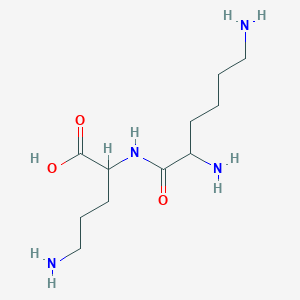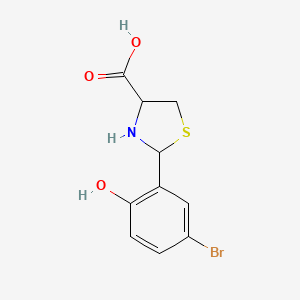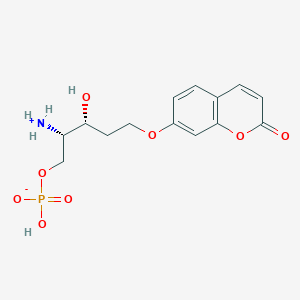
S1P Lyase Fluorogenic Substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El sustrato fluorogénico de la liasa de esfingosina-1-fosfato es un compuesto diseñado para monitorizar la actividad de la liasa de esfingosina-1-fosfato liberando 7-hidroxicumarina fluorescente en presencia de la enzima activa . La liasa de esfingosina-1-fosfato escinde la esfingosina-1-fosfato en hexadecenal y fosfoetanolamina . Este compuesto es significativo en el estudio del metabolismo de los esfingolípidos y tiene aplicaciones en varios campos, incluyendo el tratamiento de trastornos autoinmunes y la terapia contra el cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del sustrato fluorogénico de la liasa de esfingosina-1-fosfato implica la preparación de un análogo fluorogénico de la esfingosina-1-fosfato. Un método incluye el uso de un sustrato fluorescente etiquetado con v(7-nitro-2-1,3-benzoxadiazol-4-il)-D-eritro (NBD) disponible comercialmente . La actividad enzimática se determina siguiendo la formación del producto NBD-aldehído, que se aísla del sustrato no reaccionado mediante extracción lipídica y se cuantifica después de la separación por cromatografía líquida de alto rendimiento utilizando una columna C18 .
Métodos de Producción Industrial
Los métodos de producción industrial para el sustrato fluorogénico de la liasa de esfingosina-1-fosfato no están ampliamente documentados. La síntesis suele implicar técnicas de síntesis orgánica estándar y métodos de purificación para asegurar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
El sustrato fluorogénico de la liasa de esfingosina-1-fosfato se somete a una escisión enzimática por la liasa de esfingosina-1-fosfato, lo que da lugar a la formación de hexadecenal y fosfoetanolamina . Esta reacción es específica de la enzima y no implica otras reacciones químicas comunes como la oxidación, la reducción o la sustitución .
Reactivos y Condiciones Comunes
La reacción enzimática requiere la presencia de liasa de esfingosina-1-fosfato y condiciones de tampón adecuadas para mantener la actividad enzimática . La reacción se lleva a cabo típicamente a pH y temperatura fisiológicos para imitar las condiciones biológicas .
Principales Productos Formados
Los principales productos formados a partir de la escisión enzimática del sustrato fluorogénico de la liasa de esfingosina-1-fosfato son el hexadecenal y la fosfoetanolamina . Además, la liberación de 7-hidroxicumarina fluorescente permite la monitorización de la actividad enzimática .
Aplicaciones Científicas De Investigación
El sustrato fluorogénico de la liasa de esfingosina-1-fosfato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza para estudiar el metabolismo de los esfingolípidos y la cinética enzimática.
Biología: Ayuda a comprender las vías de señalización celular que implican la esfingosina-1-fosfato.
Medicina: Investigado por su potencial en el tratamiento de trastornos autoinmunes y el cáncer.
Industria: Utilizado en el desarrollo de ensayos de diagnóstico y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción del sustrato fluorogénico de la liasa de esfingosina-1-fosfato implica su escisión por la liasa de esfingosina-1-fosfato. La enzima escinde la esfingosina-1-fosfato en hexadecenal y fosfoetanolamina, liberando 7-hidroxicumarina fluorescente . Esta fluorescencia puede medirse para monitorizar la actividad enzimática. Los objetivos moleculares incluyen la liasa de esfingosina-1-fosfato y las vías implicadas en el metabolismo de los esfingolípidos .
Comparación Con Compuestos Similares
El sustrato fluorogénico de la liasa de esfingosina-1-fosfato es único en su capacidad para liberar un producto fluorescente tras la escisión enzimática, lo que lo convierte en una herramienta valiosa para la monitorización de la actividad enzimática . Compuestos similares incluyen:
C17-dihidroesfingosina 1-fosfato: Se utiliza como sustrato para la liasa de esfingosina-1-fosfato, produciendo pentadecanal y fosfoetanolamina.
NBD-esfingosina: Otro sustrato fluorescente utilizado para estudiar la actividad de la liasa de esfingosina-1-fosfato.
Estos compuestos comparten aplicaciones similares, pero difieren en sus propiedades fluorescentes específicas y en los productos que se forman tras la escisión enzimática .
Propiedades
Fórmula molecular |
C14H18NO8P |
|---|---|
Peso molecular |
359.27 g/mol |
Nombre IUPAC |
[(2S,3R)-2-azaniumyl-3-hydroxy-5-(2-oxochromen-7-yl)oxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1 |
Clave InChI |
XHAKPJBOPPIZOR-NWDGAFQWSA-N |
SMILES isomérico |
C1=CC(=CC2=C1C=CC(=O)O2)OCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)[O-])[NH3+])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


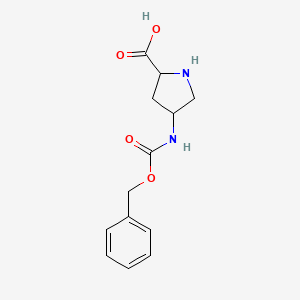
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)

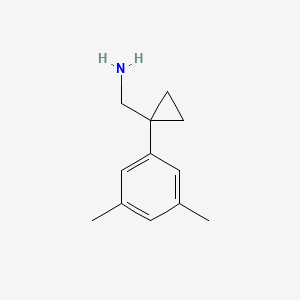
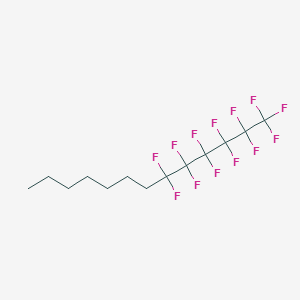
![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
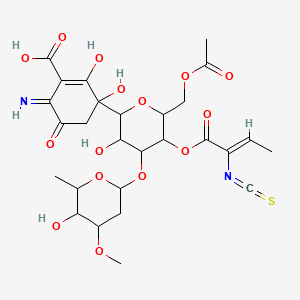
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)

